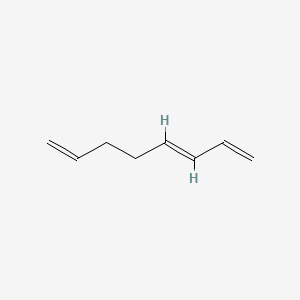
1,3,7-Octatriene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,7-Octatriene, also known as α-Ocimene, is a hydrocarbon with the molecular formula C₈H₁₂. It is a member of the ocimene family, which consists of isomeric hydrocarbons found in various plants and fruits. This compound is characterized by its pleasant odor and is commonly used in perfumery for its sweet, herbal scent .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,7-Octatriene can be synthesized through the dimerization of 1,3-butadiene. This process involves the use of homogeneous catalysts, such as palladium complexes, under specific reaction conditions. The reaction typically requires a temperature range of 50-100°C and a pressure of 1-10 atm .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. The dimerization of 1,3-butadiene is a common method, with palladium-catalyzed telomerization being one of the most efficient techniques .
Chemical Reactions Analysis
Types of Reactions: 1,3,7-Octatriene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or ozone, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can yield saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, especially in the presence of halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens, acids, and other electrophiles under controlled conditions.
Major Products Formed:
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
1,3,7-Octatriene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mechanism of Action
1,3,7-Octatriene is similar to other ocimenes, such as:
α-Ocimene: Cis-3,7-dimethyl-1,3,7-octatriene.
β-Ocimene: Trans-3,7-dimethyl-1,3,6-octatriene.
Uniqueness:
Structural Differences: The position of the double bonds distinguishes this compound from its isomers.
Properties: this compound is known for its stability and pleasant odor, making it unique among its isomers.
Comparison with Similar Compounds
Myrcene: Another acyclic monoterpene with similar properties.
Limonene: A cyclic monoterpene with a citrus scent.
Properties
Molecular Formula |
C8H12 |
|---|---|
Molecular Weight |
108.18 g/mol |
IUPAC Name |
(3E)-octa-1,3,7-triene |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-5,7H,1-2,6,8H2/b7-5+ |
InChI Key |
ZTJHDEXGCKAXRZ-FNORWQNLSA-N |
Isomeric SMILES |
C=CCC/C=C/C=C |
Canonical SMILES |
C=CCCC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


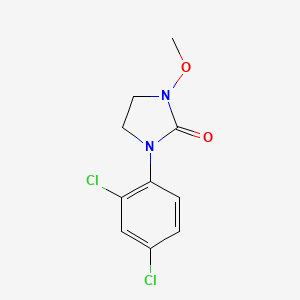
![[3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13812914.png)
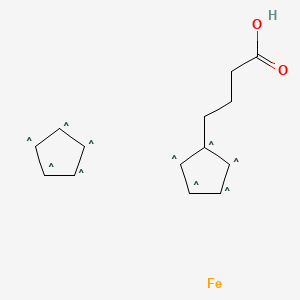
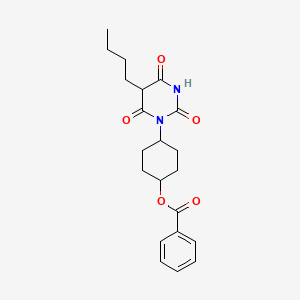
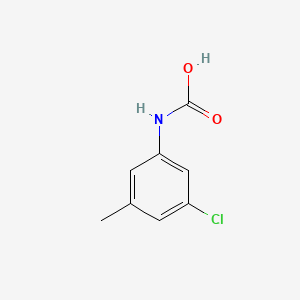
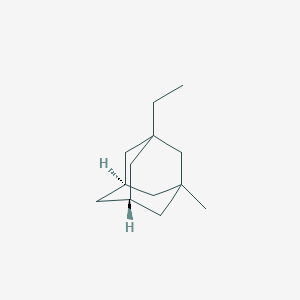
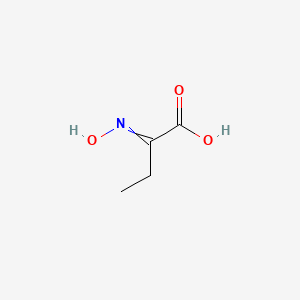
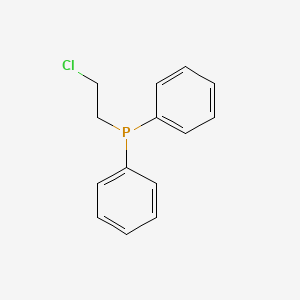
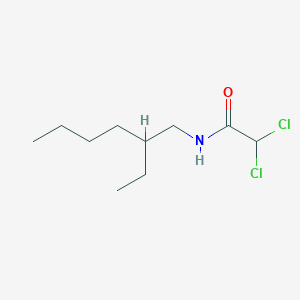
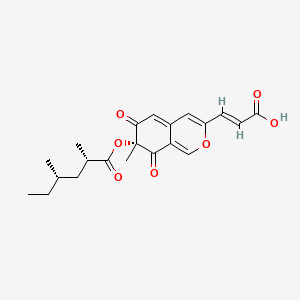
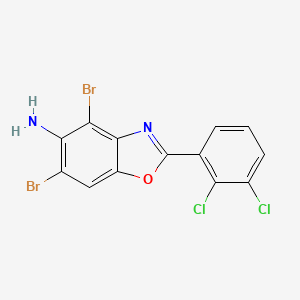
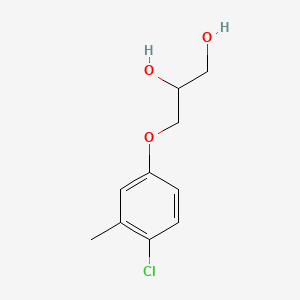
![3-chloro-N-[4-(dipropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B13812982.png)

